molecular formula C7H5ClN4O2S B2380054 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride CAS No. 1099660-63-5

4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride

Cat. No.: B2380054
CAS No.: 1099660-63-5
M. Wt: 244.65
InChI Key: FROFVIWAFKEQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride is a chemical compound that features a tetrazole ring attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide+SOCl24-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride+SO2+HCl\text{4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide+SOCl2​→4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction Reactions: The tetrazole ring can be reduced under specific conditions to form corresponding amine derivatives.

    Oxidation Reactions: The benzene ring can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.

    Amine Derivatives: Resulting from the reduction of the tetrazole ring.

    Sulfone Derivatives: Produced through oxidation of the benzene ring.

Scientific Research Applications

4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of various sulfonamide and sulfone derivatives.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives and in biochemical applications where it can modify specific amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide
  • 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonic acid
  • 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl fluoride

Uniqueness

4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds. Its tetrazole ring also contributes to its stability and reactivity, distinguishing it from other sulfonyl derivatives.

Properties

IUPAC Name

4-(tetrazol-1-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2S/c8-15(13,14)7-3-1-6(2-4-7)12-5-9-10-11-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROFVIWAFKEQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099660-63-5
Record name 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.